2-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole
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Overview
Description
2-[(4-Chlorophenyl)methyl]-5-{4-[(2-fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazole is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-5-{4-[(2-fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazole typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the chlorophenyl and fluorophenyl groups. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile compound with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. For example, the chlorophenyl group can be introduced by reacting the tetrazole intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate. Similarly, the fluorophenyl group can be introduced by reacting the intermediate with 2-fluorobenzyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment for handling hazardous reagents and ensuring safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-5-{4-[(2-fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-5-{4-[(2-fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine: The compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-5-{4-[(2-fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may bind to receptors and modulate their signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate: This compound shares structural similarities with the tetrazole compound, particularly in the presence of the chlorophenyl group.
(3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This compound also contains a chlorophenyl group and has similar chemical properties.
Uniqueness
2-[(4-Chlorophenyl)methyl]-5-{4-[(2-fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H16ClFN4O |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazole |
InChI |
InChI=1S/C21H16ClFN4O/c22-18-9-5-15(6-10-18)13-27-25-21(24-26-27)16-7-11-19(12-8-16)28-14-17-3-1-2-4-20(17)23/h1-12H,13-14H2 |
InChI Key |
OMESVSMXAVUEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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